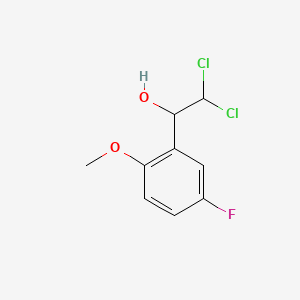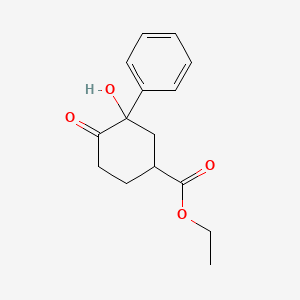
Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with a phenyl group, a hydroxy group, a keto group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method is the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group in the compound can be oxidized to form a keto group, resulting in a diketone structure.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of secondary alcohol derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the hydroxy and keto groups allows it to participate in hydrogen bonding and other interactions that can influence its activity.
Comparación Con Compuestos Similares
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another compound with a similar ester and keto functional group but with a different ring structure.
Triethylaluminium: An organoaluminium compound with different chemical properties but used in similar synthetic applications.
Uniqueness: Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring with multiple functional groups, providing a versatile scaffold for chemical modifications and applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and development.
Propiedades
Número CAS |
92582-06-4 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-2-19-14(17)11-8-9-13(16)15(18,10-11)12-6-4-3-5-7-12/h3-7,11,18H,2,8-10H2,1H3 |
Clave InChI |
RVJZUUGBJKERTK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(=O)C(C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14023123.png)

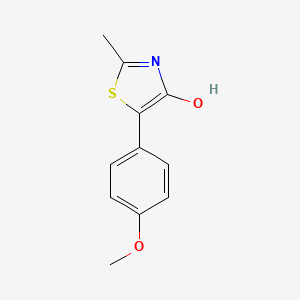
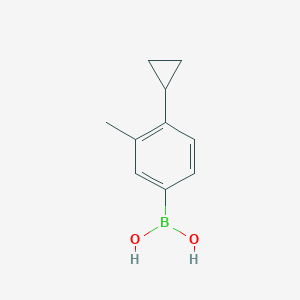
![1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14023151.png)
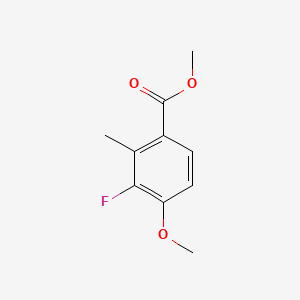
![(R)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14023158.png)
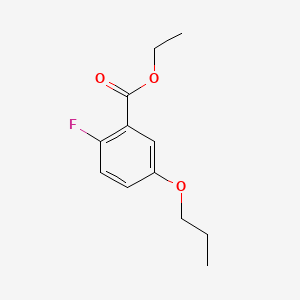
![Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14023177.png)
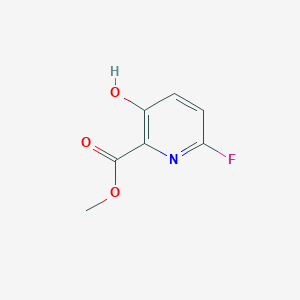
![Ethyl [dimethyl(phenyl)silyl]acetate](/img/structure/B14023194.png)


